3-Bromo-6-methoxypicolinaldehyde
Overview
Description
3-Bromo-6-methoxypicolinaldehyde is a heterocyclic aromatic compound with the molecular formula C7H6BrNO2. It is a derivative of picolinaldehyde, where the bromine atom is substituted at the third position and a methoxy group at the sixth position on the pyridine ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-methoxypicolinaldehyde typically involves the bromination of 6-methoxypicolinaldehyde. One common method includes the following steps:
Starting Material: 6-Methoxypicolinaldehyde.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the laboratory synthesis methods can be scaled up with appropriate modifications to reaction conditions and purification techniques to meet industrial requirements.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-6-methoxypicolinaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding acids or other oxidized products.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Condensation: Formation of Schiff bases or other condensation products with amines.
Common Reagents and Conditions:
Oxidation: Manganese dioxide (MnO2) in chloroform.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Condensation: Primary amines under acidic or basic conditions.
Major Products:
Oxidation: 3-Bromo-6-methoxypicolinic acid.
Reduction: 3-Bromo-6-methoxypicolinalcohol.
Substitution: 3-Substituted-6-methoxypicolinaldehyde derivatives.
Condensation: Schiff bases and other condensation products.
Scientific Research Applications
3-Bromo-6-methoxypicolinaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Bromo-6-methoxypicolinaldehyde is not extensively studied. its reactivity can be attributed to the presence of the aldehyde group, which can undergo various nucleophilic addition reactions. The bromine atom and methoxy group also influence its electronic properties and reactivity, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
- 3-Bromo-6-methoxypicolinic acid
- 3-Bromo-6-methoxypicolinalcohol
- 4-Bromopicolinaldehyde
- 6-Formylpicolinonitrile
- 5-Chloropicolinaldehyde
Comparison: 3-Bromo-6-methoxypicolinaldehyde is unique due to the simultaneous presence of a bromine atom and a methoxy group on the pyridine ring, which imparts distinct reactivity and properties compared to its analogs. For instance, 4-Bromopicolinaldehyde lacks the methoxy group, affecting its electronic properties and reactivity. Similarly, 6-Formylpicolinonitrile has a nitrile group instead of a methoxy group, leading to different chemical behavior .
Properties
IUPAC Name |
3-bromo-6-methoxypyridine-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c1-11-7-3-2-5(8)6(4-10)9-7/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIEXLHDCCJFFON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90454295 | |
Record name | 3-Bromo-6-methoxypicolinaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90454295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
269058-49-3 | |
Record name | 3-Bromo-6-methoxypicolinaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90454295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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